N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a furan moiety and a pyrrolidin-1-ylsulfonyl group. The compound’s structure combines a pyridazin-3-yl ether linkage with a sulfonamide-substituted benzamide scaffold, which is commonly associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c26-21(16-5-7-17(8-6-16)31(27,28)25-12-1-2-13-25)22-11-15-30-20-10-9-18(23-24-20)19-4-3-14-29-19/h3-10,14H,1-2,11-13,15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJNFFBAMXHZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 388.44 g/mol
- CAS Number : 920361-01-9
Synthesis Methods
The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions. The furan and pyridazine moieties are critical for its biological activity, providing sites for interaction with various biological targets.
Synthetic Route
- Starting Materials : 6-(furan-2-yl)pyridazine and 2-chloroethyl sulfonamide.
- Reaction Conditions : Conducted under basic conditions to facilitate the nucleophilic attack of the pyridazine nitrogen on the chloroethyl group.
- Yield and Purity : Optimization of reaction parameters such as temperature and solvent choice is essential to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The furan ring may inhibit certain enzymatic activities, while the pyridazine structure aids in binding to various biological targets.
Therapeutic Applications
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various pathogens, potentially due to its structural components that disrupt microbial cell functions.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in vitro and in vivo, indicating a potential for treating inflammatory diseases.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 12.5 | |
| Compound B | Anti-inflammatory | 8.0 | |
| Compound C | Analgesic | 15.0 |
Case Studies
- Case Study on Antimicrobial Efficacy
- Inflammation Model Study
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
Comparison with Similar Compounds
a) Thiophene vs. Furan Substitution
A closely related compound, 4-(pyrrolidin-1-ylsulfonyl)-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (), replaces the furan-2-yl group with a thiophen-2-yl substituent. For example, thiophene-containing analogs in kinase inhibitors often exhibit improved potency due to enhanced π-π stacking interactions .
b) Pyridazine vs. Pyrimidine/Pyridine Cores
Compounds like N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () utilize pyridine or pyrimidine cores instead of pyridazine. Pyridazine’s nitrogen-rich structure may enhance hydrogen bonding with target proteins, but its lower aromaticity compared to pyridine could reduce membrane permeability.
Functional Group Variations
a) Sulfonamide vs. Carboxamide Linkers
The pyrrolidin-1-ylsulfonyl group in the target compound contrasts with piperazine-carbonyl groups in analogs like 8b and 8c (). Sulfonamides generally exhibit stronger electron-withdrawing effects and improved metabolic stability compared to carboxamides, which may influence target selectivity .
b) Ether vs. Ester Linkages
The pyridazin-3-yloxyethyl ether linkage in the target compound differs from ester-based linkers in fluorinated benzamides (). Ethers are more hydrolytically stable than esters, suggesting prolonged in vivo half-life for the target compound .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Benzamide Derivatives
Key Observations:
Lipophilicity : Thiophene-containing analogs () are likely more lipophilic than the furan-based target compound, impacting blood-brain barrier penetration .
Receptor Affinity : Sigma receptor ligands like [125I]PIMBA () highlight the role of benzamide scaffolds in receptor targeting, though the target compound’s pyrrolidinylsulfonyl group may shift selectivity toward kinases or other targets .
Stability : Ether linkages (target compound) vs. ester linkages () suggest superior stability in physiological conditions .
Research Implications and Limitations
While the target compound shares structural motifs with clinically explored kinase inhibitors (e.g., lapatinib and afatinib in ) and sigma receptor ligands, direct pharmacological data are absent in the provided evidence. Future studies should prioritize:
Q & A
Q. Methodological Guidance :
- Optimize reaction conditions (e.g., anhydrous solvents, controlled temperature) to enhance yield and purity .
- Use catalysts like palladium complexes for coupling steps .
- Monitor intermediate purity via TLC or HPLC before proceeding to subsequent steps .
How is the compound characterized to confirm structural integrity and purity?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : Assign peaks for protons (¹H) and carbons (¹³C) to verify functional groups (e.g., furan, pyridazine, sulfonamide) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns and UV detection .
Q. Methodological Guidance :
- For complex spectra (e.g., overlapping pyridazine and furan signals), use 2D NMR (COSY, HSQC) .
- Cross-validate MS data with isotopic patterns to rule out impurities .
What structural features influence its potential bioactivity?
Basic Research Question
Critical Motifs :
Q. Methodological Guidance :
- Compare with analogs lacking the sulfonamide group (e.g., reduced solubility and activity) .
- Use molecular docking to predict interactions with proteins like kinases or GPCRs .
How can reaction conditions be optimized for derivatization of the sulfonamide group?
Advanced Research Question
Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates during nucleophilic substitutions .
- pH Control : Maintain basic conditions (pH 8–10) to deprotonate sulfonamide for electrophilic reactions .
- Catalysis : Employ copper(I) iodide for Ullmann-type couplings to introduce aryl groups .
Q. Validation :
- Track reaction progress via in-situ IR spectroscopy for real-time monitoring of functional group transformations .
How to evaluate the compound’s stability under physiological conditions?
Advanced Research Question
Experimental Design :
Q. Data Interpretation :
- Compare half-life (t₁/₂) with structurally similar compounds to identify stability-activity trade-offs .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Approach :
Q. Data Analysis :
- Use QSAR models to correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity .
What analytical methods are suitable for studying its environmental fate?
Advanced Research Question
Methodology :
- Degradation Pathways : Use GC-MS to identify breakdown products in simulated wastewater .
- Bioaccumulation Studies : Measure logP values (octanol-water partitioning) to predict environmental persistence .
Q. Experimental Design :
- Follow OECD guidelines for hydrolysis, photolysis, and biodegradation testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
